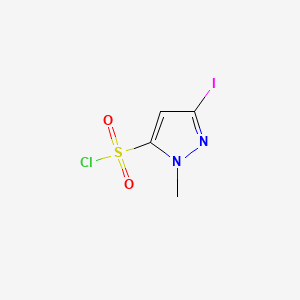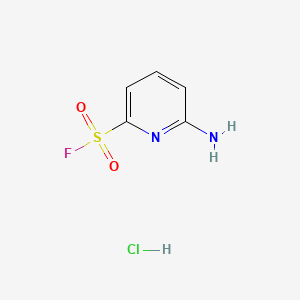
(5-bromopentyl)(methyl)amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromopentyl)(methyl)amine hydrobromide, also known as 5-Br-PMEA, is a synthetic compound that is commonly used in scientific research. 5-Br-PMEA is a chiral compound, meaning it has two different forms, each of which can produce different effects in lab experiments. The compound has been studied extensively for its potential applications in a variety of scientific fields, including biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
(5-bromopentyl)(methyl)amine hydrobromide has been studied extensively for its potential applications in a variety of scientific fields. In biochemistry, the compound has been used to study the effects of chirality on enzymatic activity. In physiology, this compound has been used to study the effects of chirality on the pharmacological properties of drugs. In pharmacology, the compound has been used to study the effects of chirality on drug metabolism and bioavailability.
Wirkmechanismus
The mechanism of action of (5-bromopentyl)(methyl)amine hydrobromide is still not fully understood. However, it is believed that the compound binds to certain receptors in the body, which triggers a cascade of biochemical reactions. These reactions can lead to various physiological effects, depending on the receptor to which the compound binds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a variety of effects on the body, including increased heart rate, increased blood pressure, increased respiration rate, increased alertness, and increased motor activity. In addition, the compound has been found to have an anxiolytic effect, meaning it can reduce anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
(5-bromopentyl)(methyl)amine hydrobromide has several advantages for use in lab experiments. First, the compound is relatively easy to synthesize and is readily available. Second, the compound is highly soluble in organic solvents, making it easy to work with. Finally, the compound has a wide range of potential applications, making it useful for a variety of experiments.
However, the compound also has some limitations. First, the compound is not very stable and can easily degrade in certain conditions. Second, the compound has a relatively short shelf life and must be used within a few months of synthesis. Finally, the compound is not very soluble in water, making it difficult to use in some experiments.
Zukünftige Richtungen
There are many potential future directions for (5-bromopentyl)(methyl)amine hydrobromide research. First, the compound could be used to study the effects of chirality on other biological processes, such as DNA replication and gene expression. Second, the compound could be used to study the effects of chirality on drug metabolism and bioavailability. Third, the compound could be used to study the effects of chirality on the pharmacological properties of drugs. Fourth, the compound could be used to study the effects of chirality on enzyme activity. Finally, the compound could be used to study the effects of chirality on the body's response to drugs.
Synthesemethoden
(5-bromopentyl)(methyl)amine hydrobromide is synthesized through a reaction between 5-bromopentyl alcohol and methyl amine hydrobromide. The reaction is typically performed in an organic solvent, such as dichloromethane, at room temperature. The reaction is relatively simple and can be completed in a few hours.
Eigenschaften
IUPAC Name |
5-bromo-N-methylpentan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c1-8-6-4-2-3-5-7;/h8H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWQQTQORYVQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)





![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)


![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)

![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)

